

Spectroscopic Profile of 2-Nitro-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-9H-carbazole

Cat. No.: B080079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-9H-carbazole**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates expected and reported spectral data from various analytical techniques, offering a foundational resource for its characterization. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **2-Nitro-9H-carbazole**. Due to the limited availability of directly published complete spectra for this specific molecule, some data points are predicted based on the known spectroscopic behavior of the carbazole nucleus and the influence of the nitro substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0 - 11.5	br s	-	N-H
~8.4 - 8.6	d	~2.0	H-1
~8.1 - 8.3	dd	~8.5, 2.0	H-3
~8.0 - 8.2	d	~8.0	H-8
~7.6 - 7.8	d	~8.5	H-4
~7.4 - 7.6	m	-	H-5, H-6
~7.2 - 7.4	t	~7.5	H-7

Solvent: DMSO-d₆. Predictions are based on data from related nitro- and phenyl-substituted carbazoles and general substituent effects on aromatic systems.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~145 - 148	C-2
~140 - 142	C-4a
~138 - 140	C-9a
~128 - 130	C-4b
~126 - 128	C-8a
~122 - 124	C-5
~120 - 122	C-7
~118 - 120	C-3
~115 - 117	C-6
~110 - 112	C-8
~108 - 110	C-1

Solvent: DMSO-d₆. Predictions are based on data from carbazole and its derivatives.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
~1520 and ~1340	Strong	Asymmetric and Symmetric NO ₂ Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Bending
~750	Strong	C-H Out-of-plane Bending

Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity (%)	Assignment
212	High	[M] ⁺ (Molecular Ion)
182	Moderate	[M - NO] ⁺
166	Moderate to High	[M - NO ₂] ⁺
139	Moderate	[M - NO ₂ - HCN] ⁺

Fragmentation pattern is predicted based on the stable carbazole core and typical fragmentation of nitroaromatic compounds.

Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent	Notes
260 - 410	Dichloromethane	Broad absorption band attributed to the carbazole moiety with a nitro substituent. The nitro group causes a bathochromic (red) shift into the visible region. [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-Nitro-9H-carbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Nitro-9H-carbazole** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[\[2\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[\[2\]](#)
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.

- A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-Nitro-9H-carbazole** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die.
- Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.[3]
- Background Spectrum: Acquire a background spectrum of the empty sample compartment.
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).[3]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

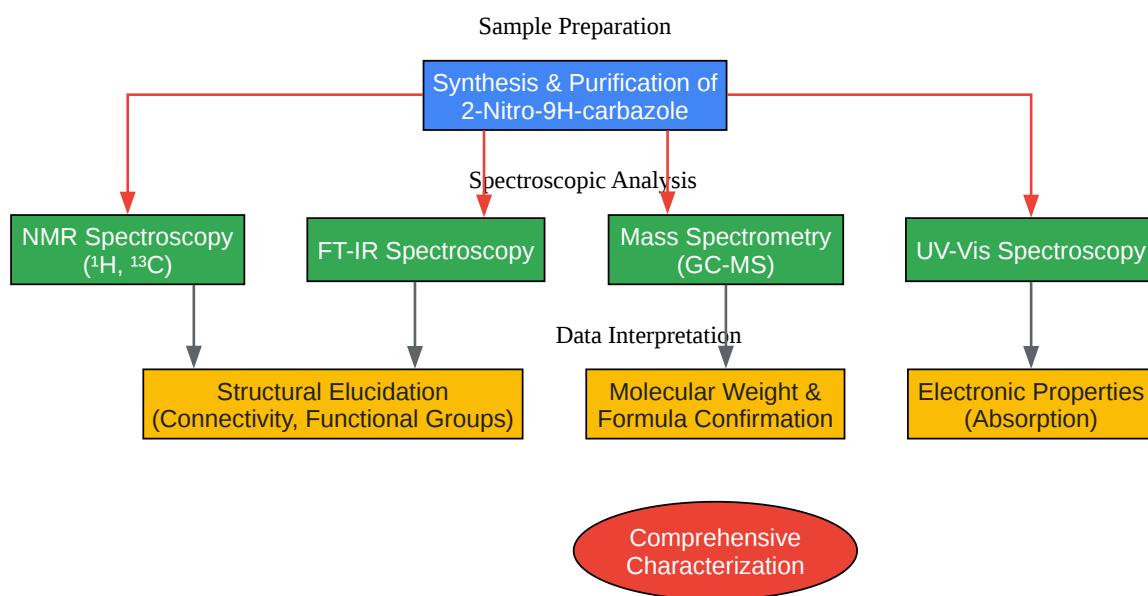
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-Nitro-9H-carbazole** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]
- Gas Chromatography:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).[4]
 - Injector: Set the injector temperature to 250-280°C.
 - Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 300°C.[4]
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

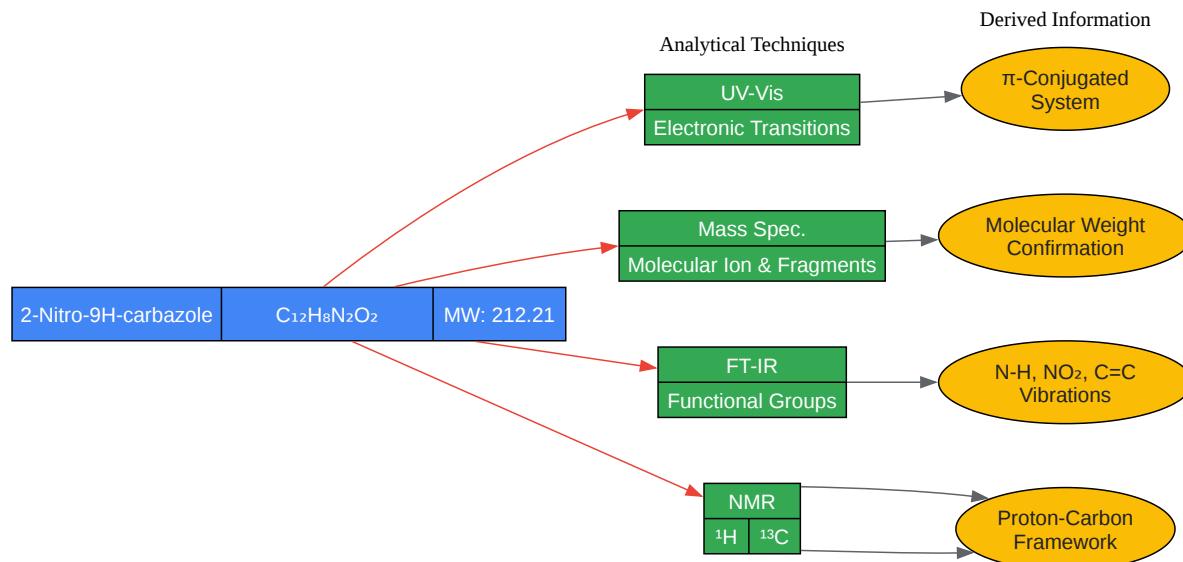
UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.


Methodology:

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as dichloromethane, chloroform, or ethanol.[3]
- Solution Preparation: Prepare a stock solution of **2-Nitro-9H-carbazole** of a known concentration (e.g., 1×10^{-3} M). From this, prepare a dilute solution (e.g., 1×10^{-5} M) for analysis.[3]

- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
- Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).[3]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2-Nitro-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Nitro-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [benchchem.com](#) [benchchem.com]
- 4. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-9H-carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080079#spectroscopic-data-for-2-nitro-9h-carbazole\]](https://www.benchchem.com/product/b080079#spectroscopic-data-for-2-nitro-9h-carbazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com